2-(1,4,8-trioxaspiro[4.5]decan-6-yl)acetaldehyde
Overview
Description
2-(1,4,8-trioxaspiro[45]decan-6-yl)acetaldehyde is a chemical compound characterized by a spirocyclic structure containing three oxygen atoms and an aldehyde functional group
Preparation Methods
The synthesis of 2-(1,4,8-trioxaspiro[4.5]decan-6-yl)acetaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the use of a Diels-Alder reaction followed by subsequent functional group modifications. For example, the reaction of methyl vinyl ketone with 2-methylene-4-phenyl-1,3-dioxolane can yield the desired spirocyclic compound . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity .
Chemical Reactions Analysis
2-(1,4,8-trioxaspiro[4.5]decan-6-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups under appropriate conditions.
Polymerization: The spirocyclic structure can undergo ring-opening polymerization, leading to the formation of polymers with unique properties.
Scientific Research Applications
2-(1,4,8-trioxaspiro[4.5]decan-6-yl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1,4,8-trioxaspiro[4.5]decan-6-yl)acetaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The spirocyclic structure may also influence the compound’s binding affinity and specificity for certain biological targets .
Comparison with Similar Compounds
2-(1,4,8-trioxaspiro[4.5]decan-6-yl)acetaldehyde can be compared with other spirocyclic compounds such as:
1,6,9-Trioxaspiro[4.5]decane: Similar spirocyclic structure but lacks the aldehyde functional group.
1,4-Dioxaspiro[4.5]decane: Contains two oxygen atoms in the spirocyclic ring instead of three.
1,4,8-Trioxaspiro[4.5]dec-2-ylmethanol: Similar structure but with a hydroxyl group instead of an aldehyde.
The uniqueness of 2-(1,4,8-trioxaspiro[4
Properties
Molecular Formula |
C9H14O4 |
---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
2-(1,4,8-trioxaspiro[4.5]decan-6-yl)acetaldehyde |
InChI |
InChI=1S/C9H14O4/c10-3-1-8-7-11-4-2-9(8)12-5-6-13-9/h3,8H,1-2,4-7H2 |
InChI Key |
SHXQNCRKUIRWAH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(C12OCCO2)CC=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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